molecular formula C6H11NO4 B1225019 (3S)-3-aminohexanedioic acid CAS No. 32908-48-8

(3S)-3-aminohexanedioic acid

Cat. No.: B1225019
CAS No.: 32908-48-8
M. Wt: 161.16 g/mol
InChI Key: XABCFXXGZPWJQP-BYPYZUCNSA-N
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Description

(S)-3-aminoadipic acid is an optically active form of 3-aminoadipic acid having (S)-configuration.

Scientific Research Applications

For instance, Chlorogenic Acid (CGA) shows a range of therapeutic roles including antioxidant activity, anti-inflammatory, and neuroprotective effects, which could be relevant when considering the biochemical pathways and therapeutic potentials of "(3S)-3-aminohexanedioic acid" (Naveed et al., 2018). Similarly, the therapeutic and neuroprotective potential of Omega-3 Fatty Acids, specifically EPA and DHA, in treating various disorders and diseases, suggests a wide range of possible research applications for structurally or functionally similar compounds (Guu et al., 2019). Additionally, the application of amino acid salt solutions in capturing CO2 highlights a different aspect of research where amino acid derivatives, including potentially "this compound," could play a role in environmental and sustainability research (Zhang et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds, such as omega-3 fatty acids, interact with a variety of cellular targets, including enzymes, receptors, and other proteins . These interactions can influence cellular function and metabolism, contributing to the compound’s overall effects.

Mode of Action

For instance, omega-3 fatty acids are known to bind to their targets and induce conformational changes, which can alter the target’s function . The compound may also compete with other molecules for binding sites, influencing the activity of the target.

Biochemical Pathways

For instance, they can affect the metabolism of fatty acids and the synthesis of eicosanoids, which are signaling molecules involved in inflammation and immune response . They can also influence the activity of enzymes involved in amino acid and protein biosynthesis .

Pharmacokinetics

Similar compounds such as omega-3 fatty acids are known to be well-absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted primarily via the kidneys . These properties can influence the bioavailability of the compound and its overall effects.

Result of Action

For instance, they can influence cell membrane properties, such as fluidity and lipid raft assembly . They can also act as signaling molecules, influencing the activity of various cellular pathways . These effects can contribute to the compound’s overall impact on cellular function and health.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3S)-3-aminohexanedioic acid. For instance, pH and temperature can affect the structure and function of enzymes, which can influence the compound’s interactions with its targets . Additionally, the presence of other molecules can influence the compound’s binding to its targets and its overall effects .

Properties

IUPAC Name

(3S)-3-aminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABCFXXGZPWJQP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32908-48-8
Record name L-beta-Homoglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032908488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-.BETA.-HOMOGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z284EY3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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